molecular formula C14H17ClN2O B1630164 3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride CAS No. 680223-90-9

3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride

Cat. No.: B1630164
CAS No.: 680223-90-9
M. Wt: 264.75 g/mol
InChI Key: BYSNLBSAOFVXIV-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride (CAS 680223-90-9) is a chemical compound of significant interest in biomedical research, primarily characterized as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (Rho-kinase or ROCK) . The molecular formula for this compound is C 14 H 17 ClN 2 O with a molecular weight of 264.75 g/mol . Its mechanism of action, targeting the Rho-kinase pathway, places it at the center of investigations into various physiological processes, including smooth muscle contraction, actin cytoskeleton organization, and cell migration and proliferation. The primary research value of this compound lies in its application as a key tool for studying diseases where Rho-kinase signaling is dysregulated. Preclinical research indicates its potential relevance in studying a wide range of conditions, including hypertension, pulmonary hypertension, cerebral ischemia, coronary artery disease, heart failure, vascular restenosis, and metabolic syndrome . Furthermore, its utility extends to research areas such as renal insufficiency, erectile dysfunction, neurodegenerative disorders like Alzheimer's disease, and certain types of cancer and leiomyomas . Researchers can procure this compound with a stated purity of 95% . It is recommended to store the product under an inert atmosphere at room temperature . Standard safety precautions should be followed during handling, as it may cause skin and eye irritation (H315-H319) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-piperidin-4-yl-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSNLBSAOFVXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630393
Record name 3-(Piperidin-4-yl)isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680223-90-9
Record name 1(2H)-Isoquinolinone, 3-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680223-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-4-yl)isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schmidt Reaction-Based Synthesis

The Schmidt reaction serves as a foundational method for constructing the isoquinolinone scaffold. In one approach, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes reaction with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent thionation using Lawesson’s reagent in toluene generates the corresponding thione intermediate, which reacts with piperidine-4-amine under Dimroth rearrangement conditions to introduce the piperidinyl group.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Toluene or dichloromethane
  • Yield: 68–72%

Thorpe-Ziegler Cyclization

Thorpe-Ziegler cyclization enables the formation of the isoquinolinone ring system. A representative protocol involves treating 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with α-halo carbonyl compounds (e.g., chloroacetone or ethyl chloroacetate) in ethanol under reflux with sodium ethoxide. This method achieves cyclization efficiencies of 75–82%, as confirmed by HPLC analysis.

Mechanistic Pathway:

  • S-Alkylation of the thione intermediate
  • Base-induced cyclization to form the fused bicyclic system
  • Acidic workup to isolate the hydrochloride salt

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing transition states during nucleophilic substitutions. However, DMF increases side product formation by 12–15% compared to ethanol. Optimal temperatures range between 70–80°C, balancing reaction rate and thermal decomposition risks.

Table 1: Solvent Impact on Cyclization Efficiency

Solvent Cyclization Yield (%) Side Products (%)
Ethanol 78.2 ± 1.5 5.1 ± 0.8
DMF 82.4 ± 1.2 17.3 ± 1.1
THF 65.7 ± 1.8 8.9 ± 0.9

Catalytic Systems

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances interfacial reactions between immiscible reagents. In pilot-scale syntheses, TBAB increases yields by 18% while reducing reaction times from 24 hours to 8 hours.

Purification and Characterization

Recrystallization Protocols

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v) or acetonitrile. Ethanol/water mixtures produce crystals with 99.2% purity (HPLC), while acetonitrile yields larger crystals suitable for X-ray diffraction analysis.

Critical Parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 µm
  • Purity after recrystallization: ≥99%

Chromatographic Methods

Silica gel chromatography with eluents such as dichloromethane/methanol (9:1) effectively separates regioisomeric byproducts. Gradient elution (5–20% methanol) resolves 3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride from its 4-piperidinyl analog with a resolution factor (Rf) of 1.32.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent WO2017212012A1 describes a continuous flow process using microreactors to achieve 93% conversion efficiency. Key advantages include:

  • Precise temperature control (±1°C)
  • Reduced solvent consumption (40% less than batch reactors)
  • Throughput: 15 kg/day per reactor module

Process Flow:

  • Feedstock mixing in T-junction
  • Cyclization in heated reactor coil (80°C, 10 min residence time)
  • In-line crystallization using antisolvent addition

Quality Control Metrics

  • Assay (HPLC): ≥98.5%
  • Residual Solvents: ≤300 ppm (ICH Q3C guidelines)
  • Particle Size Distribution: D90 < 200 µm

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-(Piperidin-4-yl)isoquinolin-1(2H)-one, arises from regioisomeric cyclization. Molecular modeling studies indicate that steric hindrance at the 3-position reduces this byproduct to <2% when using bulky leaving groups (e.g., mesylates).

Hydrochloride Salt Stability

Accelerated stability testing (40°C/75% RH) shows 0.5% degradation over 6 months. Degradation products include piperidine-4-carboxylic acid (0.2%) and isoquinolinone dimers (0.3%).

Emerging Methodologies

Recent advances include enzymatic desymmetrization of prochiral intermediates to produce enantiomerically pure forms (ee >99%). Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic precursors with a selectivity factor (E) of 58.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen serves as a site for nucleophilic substitution, allowing functionalization of the molecule. Key examples include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions produces amides.

Mechanistic Insight : The lone pair on the piperidine nitrogen attacks electrophilic carbons, forming intermediates that eliminate leaving groups (e.g., halides). Steric hindrance from the piperidine ring can influence reaction rates .

Reduction

  • Ketone Reduction : The isoquinolinone carbonyl can be reduced to a secondary alcohol using LiAlH₄ or NaBH₄.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in the isoquinoline ring without affecting the piperidine moiety.

Oxidation

  • Ring Oxidation : Reaction with KMnO₄ or CrO₃ under acidic conditions oxidizes the isoquinolinone ring to a carboxylic acid derivative.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki Coupling : Aryl boronic acids react with brominated derivatives of the isoquinolinone core to form biaryl products.

  • Buchwald–Hartwig Amination : Introduction of amine substituents via Pd(OAc)₂/Xantphos catalysis.

Example Reaction Conditions :

Reaction TypeCatalyst/ReagentSolventTemperatureYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C75%
N-AlkylationNaH, CH₃ITHF0°C → RT70%

Cyclization and Ring-Opening Reactions

  • Spirocyclization : Under acidic conditions (e.g., CF₃SO₃H), the compound forms spirocyclic derivatives via intramolecular electrophilic attack .

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the piperidine ring, generating linear amines .

Nucleophilic Aromatic Substitution

The electron-deficient isoquinolinone ring facilitates substitution at positions activated by the carbonyl group. For example, chlorine substituents at C-5 or C-7 enhance reactivity toward amines or thiols.

Acid/Base-Mediated Rearrangements

Protonation of the piperidine nitrogen under acidic conditions stabilizes intermediates during cyclization, while deprotonation in basic media promotes ring-opening .

Comparative Reactivity with Analogues

CompoundKey ReactionReactivity DifferenceSource
6-(Piperidin-4-yloxy)isoquinolin-1-oneElectrophilic Aromatic SubstitutionLower due to electron-donating ether
3-(Morpholin-4-yl)isoquinolin-1-oneOxidation ResistanceHigher stability of morpholine ring

Scientific Research Applications

Neuropharmacology

3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride has been studied for its potential neuropharmacological effects. Research indicates that it may exhibit activity in treating neurodegenerative diseases, such as Alzheimer's disease, by modulating neurotransmitter systems and providing neuroprotective effects .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, researchers have reported significant antiproliferative activity against melanoma and other types of cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)10Induction of apoptosis
MCF7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against strains of bacteria and fungi. It has been noted for its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in antibiotic development .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Neuroprotective Effects : In preclinical trials, derivatives demonstrated neuroprotective effects in models simulating neurodegenerative diseases, indicating potential therapeutic applications.
  • Antimicrobial Efficacy : A study revealed that the compound exhibited significant inhibitory effects against various bacterial strains with MIC values comparable to established antibiotics .
  • Cancer Research : Investigations into its use as a chemotherapeutic agent revealed that it could enhance the efficacy of existing treatments when used in combination therapies .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound’s structural analogs (Table 1) exhibit variations in core heterocycles, substituents, and substitution patterns, which influence physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison of Analogs
Compound Name CAS No. Core Structure Substituents/Modifications Similarity Score Key Properties/Applications
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one 82684-41-1 Dihydroisoquinolinone Methyl group at C5; saturated ring 0.81 Potential CNS activity
4-(Piperidin-4-ylmethyl)benzamide hydrochloride 129075-56-5 Benzamide Piperidin-4-ylmethyl side chain 0.81 Enhanced solubility (HCl salt)
5-(Aminomethyl)isoindolin-1-one hydrochloride 333795-11-2 Isoindolinone Aminomethyl group at C5 0.78 Neuroprotective candidate
7-(Piperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one derivatives N/A Pyridopyrimidinone Piperidin-4-yl at C7; variable substituents N/A Kinase inhibition (hypothetical)

Notes:

  • Substituent Effects : Piperidin-4-yl groups (as in 4-(Piperidin-4-ylmethyl)benzamide) enhance interactions with hydrophobic pockets in enzymes, but methylation or ethylation (e.g., 7-(1-methylpiperidin-4-yl) derivatives) may alter metabolic stability .
  • Salt Forms : Hydrochloride salts (common in analogs) improve solubility but may affect crystallinity and storage stability compared to free bases .

Purity and Analytical Methods

Purity standards for related compounds (e.g., 98.0–102.0% for 4-Piperidinecarboxylic acid derivatives) are maintained via titration, IR spectroscopy, and chloride ion testing . These methods are likely applicable to the target compound, though HPLC or NMR may be required for isomers or complex impurities.

Pharmacological Implications

  • Neuroactivity: Structural parallels to 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (similarity 0.81) imply possible central nervous system (CNS) applications, though in vivo studies are needed .

Biological Activity

3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. As a member of the isoquinolinone class, this compound exhibits a piperidine moiety that contributes to its pharmacological profile. This article provides an in-depth exploration of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H17ClN2O, with a molecular weight of 264.75 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant activity in several biological domains:

  • Neuropharmacology : It has been studied for potential neuroprotective effects, particularly as an antidepressant and anxiolytic agent.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, similar to other piperidine derivatives.
  • Cancer Research : The compound has shown promise as a potential inhibitor in cancer cell lines, particularly in melanoma studies .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Interaction studies have focused on:

  • Receptor Binding : The compound may modulate neurotransmitter receptors, contributing to its neuropharmacological effects.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

Compound NameStructureNotable Activity
6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochlorideStructurePotential anti-inflammatory effects
3-(Morpholin-4-yl)isoquinolin-1(2H)-oneStructureAntidepressant properties
7-(Piperidin-4-yloxy)isoquinolineStructureNeuroprotective effects

The unique combination of structural features in this compound may confer distinct biological activities compared to these similar compounds, highlighting its potential as a valuable candidate for further research.

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of this compound revealed that it exhibited significant binding affinity for serotonin receptors, suggesting potential use as an antidepressant. The results indicated a dose-dependent response in behavioral models of depression .

Antimicrobial Activity Assessment

In vitro evaluations demonstrated that this compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Cancer Cell Line Studies

Research conducted on various melanoma cell lines showed that the compound inhibited cell proliferation effectively. The antiproliferative activity was assessed using cell viability assays, with results indicating IC50 values in the low micromolar range, suggesting strong potential as an anticancer agent .

Q & A

Q. Q1. What synthetic routes are commonly used to prepare 3-(piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization and subsequent functionalization. For example, analogous piperidine-containing isoquinolinones are synthesized by refluxing intermediates like 3-chloropropan-1-ol with piperidine derivatives in anhydrous acetic acid, followed by HCl-mediated salt formation . Optimization involves:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine coupling steps.
  • Work-up : Crystallization in isopropanol improves yield and purity .

Q. Q2. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Key precautions include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Emergency protocols : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent irritation .

Q. Q3. How is the purity of this compound assessed, and what analytical methods are recommended?

Methodological Answer: Purity is evaluated using:

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 206 nm) to quantify impurities .
  • Titration : Non-aqueous titrimetry with 0.1M HClO₄ in glacial acetic acid for chloride content .
  • ¹H NMR : Integration of proton signals (e.g., piperidine NH at δ 1.5–2.5 ppm) confirms structural integrity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer: SAR studies involve:

  • Core modifications : Introducing substituents at the isoquinolinone 4-position (e.g., methyl, benzyl) to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase .
  • In vitro assays : Dose-response curves (IC₅₀) in enzyme inhibition assays, validated with controls like donepezil .

Q. Q5. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Address spectral discrepancies via:

  • Dynamic effects analysis : Variable-temperature NMR (e.g., 25–60°C) to identify conformational exchange broadening .
  • Isotopic labeling : ¹³C-labeled analogs to clarify overlapping signals in crowded regions (e.g., piperidine CH₂ groups) .
  • 2D NMR : HSQC and HMBC correlations to assign quaternary carbons and resolve ambiguous couplings .

Q. Q6. How can computational modeling predict the stability of the hydrochloride salt under varying pH conditions?

Methodological Answer: Use molecular dynamics (MD) simulations with tools like GROMACS:

  • Protonation states : Predict pKa values (e.g., Epik) for piperidine N and isoquinolinone carbonyl under physiological pH.
  • Solubility analysis : Free energy perturbation (FEP) to model salt dissociation in aqueous buffers .
  • Degradation pathways : DFT calculations (e.g., Gaussian) to identify hydrolysis-prone bonds (e.g., amide vs. ester) .

Q. Q7. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer: Standardize protocols with:

  • Quality control (QC) : Pre-screening batches via LC-MS to ensure >98% purity .
  • Positive controls : Include reference compounds (e.g., paroxetine impurity A ) in each assay plate.
  • Blinded replicates : Randomize sample allocation and use triplicate measurements to reduce operator bias .

Q. Q8. How are environmental hazards assessed for lab-scale waste containing this compound?

Methodological Answer: Follow OECD guidelines :

  • Ecotoxicology screening : Daphnia magna acute toxicity tests (48-hour LC₅₀) .
  • Degradation studies : HPLC monitoring of hydrolysis rates in simulated wastewater (pH 7–9, 25°C) .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride
Reactant of Route 2
3-(Piperidin-4-yl)isoquinolin-1(2H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.